molecular formula C12H9ClN4 B11774975 2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine

2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Cat. No.: B11774975
M. Wt: 244.68 g/mol
InChI Key: ADDSYXNZTKAOPC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is a useful research compound. Its molecular formula is C12H9ClN4 and its molecular weight is 244.68 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine

InChI

InChI=1S/C12H9ClN4/c13-9-3-1-8(2-4-9)12-15-11-7-10(14)5-6-17(11)16-12/h1-7H,14H2

InChI Key

ADDSYXNZTKAOPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CC(=CC3=N2)N)Cl

Origin of Product

United States

Biological Activity

2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring fused to a pyridine structure with a 4-chlorophenyl substituent. This unique structure influences its lipophilicity and interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Key findings include:

  • Antitumor Activity : The compound exhibits potential antitumor properties by inhibiting AXL receptor tyrosine kinase function, which is implicated in cancer progression and metastasis. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines .
  • Antimicrobial Effects : It has shown moderate antimicrobial activity against both bacterial and fungal strains. Comparative studies indicate that it is less effective than standard antibiotics but may serve as a lead compound for further modifications .
  • Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects by modulating inflammatory pathways. This activity is critical for developing treatments for chronic inflammatory diseases .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • AXL Inhibition : The inhibition of AXL receptor tyrosine kinase is a primary mechanism through which the compound exerts its antitumor effects. AXL is known to promote tumor growth and metastasis .
  • Interaction with DNA : Some studies suggest that the compound may interact with DNA or RNA structures, potentially leading to disruptions in nucleic acid synthesis and function .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Cancer Cell Lines : In a study involving various cancer cell lines (e.g., breast and lung cancer), treatment with the compound resulted in significant reductions in cell proliferation and induced apoptosis .
  • Infection Models : In vivo models of bacterial infection showed that the compound could reduce bacterial load when administered alongside standard antibiotics, suggesting a synergistic effect .
  • Inflammation Models : In animal models of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of AXL kinase
AntimicrobialModerate activity against bacteria/fungi
Anti-inflammatoryReduction in pro-inflammatory cytokines

Table 2: Comparison with Other Compounds

Compound NameActivity TypeEffectiveness
This compoundAntitumorModerate
Standard AntibioticsAntimicrobialHigh
Other Triazole DerivativesVariesLow to Moderate

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the potential of 2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine as an anticancer agent. Research indicates that compounds within this category can inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action: These compounds often target specific signaling pathways involved in cell proliferation and survival. For instance, they may inhibit kinases or interfere with DNA repair mechanisms.
  • Case Study: A study demonstrated that derivatives of triazolo-pyridines exhibited significant cytotoxicity against breast and colon cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Antiviral Properties

The antiviral potential of this compound has also been explored:

  • Influenza Virus Inhibition: Research focused on developing inhibitors targeting the RNA-dependent RNA polymerase of influenza viruses. Compounds similar to this compound were found to disrupt the PA-PB1 interface critical for viral replication .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is vital for optimizing the efficacy of triazolo-pyridine derivatives:

ModificationEffect on Activity
Substitution on the triazole ringAlters binding affinity to targets
Variation in halogen substituentsModifies lipophilicity and bioavailability
Changes in the amine groupImpacts overall potency and selectivity

This table summarizes how different modifications can lead to variations in biological activity, guiding future synthetic efforts.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on improving yield and purity through optimized reaction conditions:

  • Synthetic Route Example: A typical synthesis might involve the cyclization of appropriate aryl amines with hydrazine derivatives followed by chlorination steps to introduce the 4-chlorophenyl group.

Q & A

Basic: What established synthetic routes are used to prepare 2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine?

The synthesis typically involves multi-step reactions starting with condensation of substituted pyridines or pyrimidines with chlorophenyl precursors. Key steps include:

  • Cyclocondensation : Formation of the triazolopyridine core using reagents like hydrazine derivatives .
  • Substitution : Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling .
  • Amine functionalization : The 7-amine group is often introduced via aminolysis of halogenated intermediates under reflux in ethanol or dichloromethane .
    Optimization : Yield improvements (e.g., 31–56%) are achieved by adjusting solvents (polar aprotic solvents enhance reactivity), catalysts (e.g., Pd for cross-coupling), and temperature gradients .

Basic: Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 294.08) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N–H stretches at 3300–3500 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks (e.g., C–Cl···π interactions) .

Advanced: How can synthetic yields be optimized for derivatives with varying substituents?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol reduces side reactions .
  • Catalytic systems : Pd(PPh3)4 enhances cross-coupling efficiency for aryl substitutions (e.g., 40–53% yields for chlorophenyl derivatives) .
  • Temperature control : Lower temperatures (0–5°C) suppress decomposition during amine functionalization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity products (>95%) .

Advanced: What methodologies elucidate the mechanism of action in biological systems?

  • Molecular docking : Predicts binding affinities (e.g., ΔG = −9.2 kcal/mol) to enzymes like dihydroorotate dehydrogenase (DHODH), a malaria target .
  • In vitro assays : Dose-response curves (IC50 values) validate enzyme inhibition (e.g., Plasmodium falciparum DHODH IC50 = 12 nM) .
  • Kinetic studies : Surface plasmon resonance (SPR) quantifies on/off rates (e.g., kon = 1.2 × 10⁵ M⁻¹s⁻¹) .

Advanced: How do structural modifications impact biological activity?

  • Substituent effects :
    • Electron-withdrawing groups (Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., 4-chlorophenyl boosts antimalarial activity 3-fold vs. unsubstituted analogs) .
    • Methyl groups : Improve metabolic stability (e.g., 3,5-dimethyl derivatives show 80% plasma stability after 24h) .
  • SAR trends : Amine substituents at position 7 modulate solubility; bulky groups (e.g., isopropyl) reduce cytotoxicity in mammalian cells .

Advanced: How should researchers resolve contradictions in biological activity data?

  • Orthogonal assays : Combine enzymatic inhibition (e.g., DHODH) with cell-based viability assays (e.g., HepG2) to confirm target specificity .
  • Purity validation : Use HPLC (>99% purity) to exclude impurities as confounding factors .
  • Dose-response consistency : Replicate IC50 values across ≥3 independent experiments (e.g., ±10% variance threshold) .

Advanced: What role does crystallography play in studying this compound?

  • Structural insights : X-ray diffraction reveals bond angles (e.g., C–N–C = 117°) and non-covalent interactions (e.g., Cl···N hydrogen bonds) critical for target binding .
  • Polymorph screening : Identifies stable crystalline forms for formulation (e.g., monoclinic vs. triclinic lattices) .

Advanced: How can researchers evaluate structure-activity relationships (SAR) systematically?

  • Library synthesis : Prepare analogs with systematic substitutions (e.g., 4-Cl, 4-F, 4-CH3) and test in parallel .
  • Computational modeling : Density functional theory (DFT) calculates electronic effects (e.g., Hammett σ values) on reactivity .
  • Data clustering : Principal component analysis (PCA) correlates substituent properties (e.g., logP, polar surface area) with bioactivity .

Basic: What biological targets are associated with this compound?

  • Enzyme targets : DHODH (antimalarial), kinase inhibitors (anticancer), and bacterial topoisomerases .
  • Receptor targets : G-protein-coupled receptors (GPCRs) implicated in neurological disorders .

Advanced: How can metabolic stability be improved for in vivo studies?

  • Deuterium incorporation : Replace labile C–H bonds with C–D to slow CYP450-mediated oxidation .
  • Prodrug strategies : Mask amines with acetyl groups, cleaved enzymatically in target tissues .

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